molecular formula C13H12N2O3 B2668535 Indolin-1-yl(3-methoxyisoxazol-5-yl)methanone CAS No. 1428355-86-5

Indolin-1-yl(3-methoxyisoxazol-5-yl)methanone

Cat. No. B2668535
CAS RN: 1428355-86-5
M. Wt: 244.25
InChI Key: VDYOCDJPJSNZMR-UHFFFAOYSA-N
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Description

Indoline is a heterocyclic organic compound which is a part of many bioactive compounds and synthetic drug molecules . It’s also known as benzopyrrole and contains a benzenoid nucleus . Indoline derivatives have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

Indoline derivatives can be synthesized via various methods. For instance, 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-ones are prepared via a catalyst-free Henry reaction of 3,5-dimethyl-4-nitroisoxazole and isatin .


Molecular Structure Analysis

Indoline is a bicyclic structure, consisting of a benzene ring fused with a five-membered nitrogenous ring . It has 10 π-electrons, which makes it aromatic in nature .


Chemical Reactions Analysis

Indoline derivatives can undergo various chemical reactions. For example, 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-ones have been used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions in water .


Physical And Chemical Properties Analysis

Indoline is a crystalline colorless compound with specific odors . It’s highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of indoline derivatives can vary depending on their structure and the target they interact with. For instance, some indoline derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells .

Future Directions

Indoline derivatives have a broad spectrum of biological activities and have immense potential to be explored for newer therapeutic possibilities . They could be used in the development of new drugs for various diseases, including cancer, bacterial infections, and cardiovascular diseases .

properties

IUPAC Name

2,3-dihydroindol-1-yl-(3-methoxy-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-12-8-11(18-14-12)13(16)15-7-6-9-4-2-3-5-10(9)15/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYOCDJPJSNZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolin-1-yl(3-methoxyisoxazol-5-yl)methanone

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